molecular formula C25H20N4O3 B2866937 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one CAS No. 1291842-60-8

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2866937
CAS No.: 1291842-60-8
M. Wt: 424.46
InChI Key: AMAOLAYSRXQJNF-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities .


Synthesis Analysis

The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Molecular Structure Analysis

Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among these, 1,3,4-oxadiazoles have been of the greatest interest .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazoles are diverse and can lead to a wide range of derivatives with potential antibacterial activity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Compounds including 1,2,4-triazole and 1,3,4-oxadiazole derivatives, related to the mentioned chemical structure, have been synthesized and found to possess good or moderate antimicrobial activities against various microorganisms. Such compounds are designed and evaluated for their potential use in antimicrobial applications (Bektaş et al., 2007).

Anticancer Evaluation

  • Novel derivatives involving 1,2,4-oxadiazole have been synthesized and tested for their anticancer activity. These compounds have shown promising results against various cancer cell lines, indicating potential applications in cancer treatment (Yakantham et al., 2019).

Synthesis and Characterization

  • Research has been conducted on the synthesis and characterization of various derivatives of phthalazinone and oxadiazole, demonstrating their diverse chemical and physical properties. This research contributes to the understanding of the structural and functional aspects of these compounds (Mahmoud et al., 2012).

Corrosion Inhibition

  • Studies on oxadiazole derivatives, structurally related to the mentioned compound, have revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications in corrosion protection (Bouklah et al., 2006).

Antioxidant Activity

  • Investigations into the antioxidant properties of 1,3,4-oxadiazole derivatives have shown that these compounds exhibit significant radical scavenging activity. This property is crucial for applications in oxidative stress-related conditions (Mallesha et al., 2014).

Mechanism of Action

The derivatives of 1,3,4-oxadiazole have been found to exhibit a wide range of biological activities such as anticancer, antiparasitic, antifungal, antibacterial, antidepressant, anti-tubercular, and anti-inflammatory . The mechanism of action often involves interactions with various enzymes and proteins that contribute to disease progression .

Future Directions

The field of 1,2,4-oxadiazole research is continuously evolving, with new synthetic methods and biological applications being discovered . The development of novel 1,3,4-oxadiazole-based drugs, structural modifications to ensure high cytotoxicity towards malignant cells, and the exploration of various mechanisms of action are all areas of ongoing research .

Properties

IUPAC Name

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-3-31-19-14-10-17(11-15-19)23-26-24(32-28-23)22-20-6-4-5-7-21(20)25(30)29(27-22)18-12-8-16(2)9-13-18/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAOLAYSRXQJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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